Methyl 2-amino-6-methylnicotinate
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Overview
Description
Methyl 2-amino-6-methylnicotinate: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 2-position and a methyl group at the 6-position on the nicotinic acid ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-6-methylnicotinate can be synthesized through the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst . The reaction typically involves heating the mixture to a temperature range of 80-100°C to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Methyl 2-amino-6-methylnicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions . The compound may influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
2-Amino-6-methylpyridine-3-carboxylate: A related compound with similar structural features.
Uniqueness: Methyl 2-amino-6-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVMSHLTBZBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31686-93-8 |
Source
|
Record name | Methyl 2-amino-6-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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